2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone

Description

Contextualization of α-Halo Ketones in Contemporary Organic Synthesis Research

α-Halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent carbon (the α-carbon). bldpharm.com This structural arrangement makes them highly valuable intermediates in organic synthesis. The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon exceptionally susceptible to nucleophilic attack. bldpharm.com Consequently, α-halo ketones are potent alkylating agents, readily participating in SN2 displacement reactions with a wide range of nucleophiles. sigmaaldrich.comnist.gov

Their bifunctional nature, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), allows them to be versatile precursors for the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds like thiazoles and pyrroles. bldpharm.com The reactivity of α-halo ketones is a cornerstone of many classical and contemporary named reactions, including the Favorskii rearrangement, where they are converted to esters. sigmaaldrich.com Research has focused on developing greener and more efficient synthetic protocols for creating these building blocks, highlighting their sustained importance in the field. chemicalbook.com

Significance of Aryl Ketones Bearing Halogen and Alkyl Substituents in Advanced Chemical Transformations

Aryl ketones, compounds where a ketone's carbonyl group is attached to a phenyl ring, are prevalent motifs in natural products and biologically active pharmaceuticals. nbinno.com The incorporation of specific substituents, such as halogens and alkyl groups, onto the aromatic ring profoundly influences the molecule's electronic properties, reactivity, and biological activity.

Fluorine, in particular, holds a special place in medicinal chemistry. Its high electronegativity, small steric size, and the strength of the carbon-fluorine bond can significantly alter a molecule's properties, such as metabolic stability, bioavailability, and binding affinity to biological targets. The strategic placement of fluorine atoms is a common tactic in drug design to enhance pharmacokinetic and pharmacodynamic profiles.

Alkyl groups, such as the methyl group in the target compound, are electron-donating and can influence the reactivity of the aromatic ring. The combination of both electron-withdrawing (fluorine) and electron-donating (methyl) groups on the same aryl ketone creates a nuanced electronic environment that can be exploited in advanced chemical transformations, including palladium-catalyzed cross-coupling reactions for the synthesis of more complex ketones. cymitquimica.com

Structural and Nomenclatural Framework of 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone within Scholarly Discourse

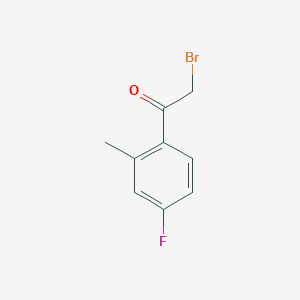

This compound is a specific α-bromo ketone derivative. Its structure consists of an ethanone (B97240) core, brominated at the second carbon (the α-position). The carbonyl group is attached to a phenyl ring that is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. While this specific compound is not extensively detailed in peer-reviewed literature, its identity and properties can be understood through its systematic IUPAC name and its relation to similar, well-documented compounds.

Table 1: Structural and Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈BrFO |

| Structure | A phenyl ring substituted with fluorine (position 4) and a methyl group (position 2), attached to a bromoacetyl group (-C(O)CH₂Br). |

| Compound Class | α-Bromo Ketone; Substituted Aryl Ketone |

Note: Specific experimental data such as CAS Number and melting/boiling points are not widely available in comprehensive chemical databases for this exact structure, which is common for specialized synthetic intermediates.

Overview of Research Trajectories for Related Chemical Entities

The potential synthetic utility of this compound can be inferred from the extensive research conducted on structurally analogous compounds. These related α-bromo ketones serve as crucial intermediates in various synthetic pathways.

For instance, 2-Bromo-1-(4-fluorophenyl)ethanone (which lacks the 2-methyl group) is a well-known building block used in the synthesis of pharmaceutical intermediates and other complex organic molecules. Its synthesis is typically achieved through the bromination of 4-fluoroacetophenone. Similarly, research on 2-Bromo-1-(4-methylphenyl)ethanone (lacking the fluoro group) has established its utility as a reactive intermediate. nist.gov

More complex analogues, such as 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone (B1291609) and 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, are also commercially available and used in specialized synthetic applications, indicating a research interest in multi-substituted phenacyl bromides for creating highly functionalized target molecules. sigmaaldrich.comnbinno.com These compounds are often employed in the construction of heterocyclic systems or as starting materials for cross-coupling reactions, demonstrating the research trajectory towards creating molecular complexity from these versatile building blocks.

Table 2: Examples of Structurally Related α-Bromo Ketones and Their Identifiers

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Bromo-1-(4-fluorophenyl)ethanone | 403-29-2 | C₈H₆BrFO |

| 2-Bromo-1-(4-methylphenyl)ethanone | 619-41-0 | C₉H₉BrO |

| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | 869569-77-7 | C₈H₅Br₂FO |

| 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | 1003879-02-4 | C₈H₅Br₂FO |

The study of these related compounds underscores a consistent theme in organic synthesis: the utility of α-bromo ketones as pivotal intermediates. The specific substitution pattern on the aromatic ring, as seen in this compound, is designed to impart particular electronic and steric properties, allowing chemists to fine-tune the reactivity and build specific molecular architectures.

Properties

IUPAC Name |

2-bromo-1-(4-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUQJYCYEXDMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 2 Bromo 1 4 Fluoro 2 Methylphenyl Ethanone

Direct Bromination Strategies and Mechanistic Considerations

Direct bromination at the α-position of the carbonyl group of 1-(4-fluoro-2-methylphenyl)ethanone is the most straightforward approach to obtaining 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone. This transformation relies on the generation of an enol or enolate intermediate, which then reacts with an electrophilic bromine source. The choice of brominating agent and reaction conditions plays a crucial role in the efficiency and selectivity of this process.

Bromination with Molecular Bromine: Optimization of Reaction Parameters and Yields

The use of molecular bromine (Br₂) for the α-bromination of ketones is a classic and widely employed method. The reaction typically proceeds under acidic conditions, which catalyze the formation of the enol tautomer, the reactive species in this electrophilic substitution. The general mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the desired α-brominated ketone and hydrogen bromide.

Table 1: General Parameters for α-Bromination of Aryl Ketones with Molecular Bromine

| Parameter | Typical Conditions | Rationale |

| Brominating Agent | Molecular Bromine (Br₂) | Readily available and effective electrophilic bromine source. |

| Solvent | Acetic Acid, Methanol (B129727), Diethyl Ether | Polar protic solvents can facilitate enol formation. |

| Catalyst | Acidic (e.g., HBr, H₂SO₄) | Promotes the formation of the enol intermediate. |

| Temperature | 0°C to Room Temperature | Helps to control the reaction rate and minimize side products. |

| Stoichiometry | Slight excess of ketone | To ensure complete consumption of the hazardous bromine. |

N-Bromosuccinimide (NBS)-Mediated Bromination: Catalyst Effects and Selectivity Research

N-Bromosuccinimide (NBS) is a versatile and milder alternative to molecular bromine for α-bromination. organic-chemistry.org Its use often provides better selectivity and is easier to handle. NBS can participate in both radical and ionic bromination pathways, depending on the reaction conditions. For the α-bromination of ketones, an acid or radical initiator is typically employed.

In an acid-catalyzed pathway, NBS serves as a source of electrophilic bromine. The reaction mechanism is similar to that with molecular bromine, involving an enol intermediate. The selectivity of NBS can be advantageous in preventing unwanted aromatic bromination. Research on the bromination of various acetophenone (B1666503) derivatives has shown that the reaction conditions, including the choice of catalyst and solvent, significantly influence the outcome. For instance, the use of a catalytic amount of a Lewis acid or a Brønsted acid can enhance the reaction rate. Solvents such as carbon tetrachloride, acetonitrile (B52724), or ethyl acetate (B1210297) are commonly employed. While specific studies on 1-(4-fluoro-2-methylphenyl)ethanone are limited, research on analogous compounds demonstrates the feasibility and potential for high yields with NBS. nih.gov

Table 2: Catalyst and Solvent Effects in NBS-Mediated α-Bromination

| Catalyst | Solvent | General Observations |

| Silica-supported Catalysts | Dichloromethane | Can lead to high yields and easy work-up. |

| p-Toluenesulfonic acid | Acetonitrile | Effective in promoting the reaction. |

| Radical Initiator (e.g., AIBN) | Carbon Tetrachloride | Favors a radical-based mechanism. |

| No Catalyst (Microwave) | Solvent-free | Can provide rapid and efficient bromination. |

Exploration of Alternative Brominating Reagents and Their Application in Targeted Synthesis

Beyond molecular bromine and NBS, a variety of other brominating reagents have been developed to offer improved selectivity, milder reaction conditions, and enhanced safety profiles. These reagents can be particularly useful in the synthesis of complex molecules where functional group tolerance is a key concern.

One such alternative is copper(II) bromide (CuBr₂), which can effect α-bromination of ketones, often in refluxing solvents like ethyl acetate or chloroform. For example, the synthesis of a structurally similar compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, was achieved with a 44% yield by reacting the corresponding ketone with copper(II) bromide in ethyl acetate at 60°C for 12 hours. chemicalbook.com This method avoids the use of elemental bromine and can be advantageous for certain substrates.

Other notable alternative brominating agents include:

Pyridinium (B92312) Tribromide (Py·HBr₃): A solid, stable, and easy-to-handle reagent that releases bromine in a controlled manner. It has been successfully used for the α-bromination of various acetophenone derivatives with high yields. google.com

Bromodimethylsulfonium Bromide (BDMS): A reagent that can achieve regioselective monobromination of aromatic carbonyl compounds.

In-situ generated bromine: This approach involves the oxidation of a bromide salt (e.g., NaBr or KBr) with an oxidizing agent like hydrogen peroxide or Oxone, generating bromine in the reaction mixture. This method avoids the handling and storage of molecular bromine.

The choice of the brominating agent will depend on the specific requirements of the synthesis, including the substrate's reactivity, desired selectivity, and scalability of the process.

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes to this compound involve the synthesis of the precursor ketone, 1-(4-fluoro-2-methylphenyl)ethanone, followed by its subsequent bromination as described above. The synthesis of the precursor is a critical step that can be accomplished through various advanced methodologies.

Synthesis of 1-(4-Fluoro-2-methylphenyl)ethanone Precursor: Advanced Methodologies

The most common and industrially scalable method for the synthesis of aryl ketones like 1-(4-fluoro-2-methylphenyl)ethanone is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound, in this case, 3-fluorotoluene, with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid (e.g., AlCl₃). khanacademy.org This acylium ion then attacks the electron-rich aromatic ring of 3-fluorotoluene. The directing effects of the fluorine and methyl substituents on the aromatic ring will influence the position of acylation. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In this case, the acylation is expected to occur predominantly at the position para to the fluorine and ortho to the methyl group to yield the desired product.

Optimization of the Friedel-Crafts acylation involves careful control of the reaction temperature, stoichiometry of the reactants and catalyst, and the choice of solvent. Dichloromethane or carbon disulfide are common solvents for this reaction. The reaction is typically performed at low temperatures to control its exothermicity and improve selectivity.

Table 3: Key Parameters for Friedel-Crafts Acylation

| Parameter | Typical Conditions | Rationale |

| Aromatic Substrate | 3-Fluorotoluene | Provides the required aromatic core. |

| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Source of the acetyl group. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. |

| Solvent | Dichloromethane, Carbon Disulfide | Inert solvent for the reaction. |

| Temperature | 0°C to Room Temperature | To control the reaction rate and selectivity. |

Functional Group Interconversions and Strategic Derivatization

While Friedel-Crafts acylation is the most direct route to the precursor ketone, other synthetic strategies involving functional group interconversions could also be envisioned, although they are generally less direct. For instance, one could start with a pre-functionalized aromatic ring and introduce the acetyl group through a different carbon-carbon bond-forming reaction. However, for the synthesis of 1-(4-fluoro-2-methylphenyl)ethanone, the Friedel-Crafts approach remains the most practical and efficient method. Once the precursor ketone is synthesized, its derivatization to the final product, this compound, proceeds via the direct bromination methods discussed in section 2.1.

Green Chemistry Approaches in the Synthesis of this compound

The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves the exploration of alternative reaction conditions, the development of environmentally benign catalysts, and a focus on maximizing the efficiency of chemical transformations.

Solvent-Free and Sustainable Reaction Conditions Research

Traditional methods for the α-bromination of ketones often rely on the use of halogenated solvents, which are associated with environmental and health concerns. Consequently, significant research has been directed towards developing solvent-free and more sustainable reaction conditions.

One promising approach is the use of microwave-assisted synthesis . This technique can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. The application of microwave irradiation in the absence of a solvent can lead to a significant reduction in waste generation.

Another solvent-free approach is mechanochemistry , where mechanical force (e.g., grinding) is used to initiate and sustain a chemical reaction. This method eliminates the need for a solvent altogether, thereby reducing the environmental footprint of the synthesis. For the bromination of ketones, solid-state reactions using a mortar and pestle or a ball mill have been explored, often with solid brominating agents like N-bromosuccinimide (NBS).

The use of sustainable solvents is also a key area of research. While the ideal is to eliminate solvents, in cases where they are necessary, the focus is on replacing hazardous solvents with greener alternatives. These include water, supercritical fluids (like CO2), and bio-derived solvents. For the synthesis of α-bromo ketones, research has explored the use of less toxic and more biodegradable solvents.

Table 1: Comparison of Reaction Conditions for α-Bromination of Ketones

| Condition | Description | Advantages |

| Microwave-Assisted | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, potential for solvent-free conditions. |

| Mechanochemistry | Use of mechanical force (grinding, milling) to drive the reaction. | Eliminates the need for solvents, can lead to unique reactivity. |

| Sustainable Solvents | Replacement of traditional hazardous solvents with greener alternatives. | Reduced environmental impact and improved safety profile. |

Catalyst Development for Environmentally Benign Synthetic Processes

The development of efficient and environmentally benign catalysts is a cornerstone of green chemistry. In the context of the synthesis of this compound, this involves moving away from stoichiometric brominating agents that generate significant waste towards catalytic systems that can be used in smaller quantities and potentially be recycled and reused.

Organocatalysis has emerged as a powerful tool for the α-bromination of ketones. Small organic molecules, such as proline and its derivatives, can effectively catalyze this transformation with high enantioselectivity in some cases. These catalysts are often metal-free, less toxic, and more readily available than their organometallic counterparts.

The use of ionic liquids (ILs) as both solvents and catalysts has also been investigated. ILs are salts with low melting points and are characterized by their negligible vapor pressure, which reduces air pollution. Certain ionic liquids can act as catalysts for bromination reactions and can often be recycled and reused, making the process more sustainable.

Furthermore, research into solid-supported catalysts is gaining traction. By immobilizing a catalyst on a solid support, the catalyst can be easily separated from the reaction mixture and reused, simplifying the purification process and reducing waste.

Table 2: Examples of Environmentally Benign Catalysts for α-Bromination of Ketones

| Catalyst Type | Example | Key Features |

| Organocatalyst | L-Proline | Metal-free, readily available, can provide enantioselectivity. |

| Ionic Liquid | [bmim]Br | Can act as both solvent and catalyst, recyclable. |

| Solid-Supported | Polymer-bound phosphine (B1218219) | Easy separation and recyclability. |

Atom Economy and Process Efficiency Studies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy indicates a more sustainable process with less waste generation.

For the synthesis of this compound from 1-(4-fluoro-2-methylphenyl)ethanone and a brominating agent like N-bromosuccinimide (NBS), the atom economy can be calculated as follows:

Reaction: C9H9FO + C4H4BrNO2 → C9H8BrFO + C4H5NO2

Molecular Weights:

1-(4-fluoro-2-methylphenyl)ethanone (C9H9FO): 152.16 g/mol

N-Bromosuccinimide (C4H4BrNO2): 177.98 g/mol

this compound (C9H8BrFO): 231.06 g/mol

Succinimide (B58015) (C4H5NO2): 99.09 g/mol

Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy = (231.06 / (152.16 + 177.98)) x 100 Atom Economy ≈ 69.98%

This calculation shows that a significant portion of the reactant atoms ends up in the by-product, succinimide. While succinimide can sometimes be recovered and recycled, this highlights the inherent inefficiency of this particular synthetic route from an atom economy perspective.

The E-Factor (Environmental Factor) is another widely used metric that represents the mass ratio of waste to the desired product. The goal in green chemistry is to have an E-Factor as close to zero as possible. For bulk chemicals, the E-factor is typically low, while for fine chemicals and pharmaceuticals, it can be significantly higher.

Table 3: Green Chemistry Metrics for Process Efficiency

| Metric | Definition | Ideal Value | Significance |

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the intrinsic efficiency of a reaction. |

| Process Mass Intensity (PMI) | Total mass in / Mass of product | 1 | Provides a holistic view of process efficiency, including solvents and workup materials. acs.orgacsgcipr.orgacsgcipr.org |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Highlights the amount of waste generated per unit of product. |

Comprehensive Investigations into the Chemical Reactivity and Transformation Mechanisms of 2 Bromo 1 4 Fluoro 2 Methylphenyl Ethanone

Nucleophilic Substitution Reactions at the α-Brominated Carbon Center

The α-brominated carbon in 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone is highly activated towards nucleophilic substitution. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the carbon atom electrophilic. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom, displacing the bromide ion in a single, concerted step. libretexts.org This pathway is common for α-halo ketones and leads to a wide array of functionalized derivatives.

The reaction of this compound with oxygen-centered nucleophiles provides pathways to form ethers and esters, respectively. While specific studies on this exact molecule are not extensively documented, the general reactivity of α-bromo ketones is well-established.

Ether Formation: In the presence of an alkoxide or phenoxide (RO⁻), the compound is expected to undergo an SN2 reaction to yield an α-alkoxy or α-phenoxy ketone. For example, reaction with sodium methoxide (B1231860) would substitute the bromine atom to form 2-methoxy-1-(4-fluoro-2-methylphenyl)ethanone.

Ester Formation: Similarly, carboxylate anions (RCOO⁻) can act as nucleophiles to displace the bromide, resulting in the formation of an α-acyloxy ketone, which is a type of ester. This reaction, often carried out with the sodium or potassium salt of a carboxylic acid, is a standard method for introducing an ester functionality at the α-position of a ketone.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from α-bromo ketone precursors.

The displacement of the bromine atom by nitrogen-centered nucleophiles is a widely utilized transformation for α-bromo ketones, leading to the synthesis of α-amino ketones and other nitrogen-containing derivatives. Reactions with primary and secondary amines, as well as with azide (B81097) ions, are common. acs.orgnih.gov The interaction with various N-nucleophiles can sometimes lead to different reaction pathways, including recyclization, depending on the nucleophile's structure. nih.gov

Computational and experimental studies on similar 2-bromo-1-arylethanones demonstrate their reactivity with nitrogen nucleophiles like imidazole. semanticscholar.org The general expectation for this compound is the formation of a new carbon-nitrogen bond at the α-position.

| Nucleophile | Expected Product Class | General Product Structure |

|---|---|---|

| Ammonia (B1221849) (NH₃) | α-Amino Ketone | ethanone) |

| Primary Amine (R-NH₂) | α-(Alkylamino) Ketone | -1-(4-fluoro-2-methylphenyl)ethanone) |

| Sodium Azide (NaN₃) | α-Azido Ketone | ethanone) |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The α-carbon of this compound serves as an electrophilic site for attack by various carbon-centered nucleophiles. This allows for the extension of the carbon skeleton, providing access to more complex molecules.

Common carbon nucleophiles used in these reactions include:

Enolates: Ketone or ester enolates can react with the α-bromo ketone in an alkylation reaction to form 1,4-dicarbonyl compounds.

Cyanide Ion: The cyanide ion (CN⁻) can displace the bromide to form an α-keto nitrile. This reaction introduces a cyano group that can be further elaborated, for instance, by hydrolysis to a carboxylic acid. khanacademy.org

Organocuprates: Soft nucleophiles like Gilman reagents (lithium dialkylcuprates) are also effective for C-C bond formation via substitution at the α-carbon.

These methodologies are crucial for synthesizing derivatives with extended carbon chains, which are often key intermediates in the preparation of complex organic molecules. nih.gov

The nucleophilic substitution reactions at the α-carbon of this compound have important stereochemical implications. The starting material itself is achiral. However, if the substitution reaction leads to the formation of a new stereocenter at the α-carbon (for example, by reaction with a nucleophile that results in the α-carbon being attached to four different groups), a racemic mixture of enantiomers is typically expected. This is because the nucleophile can attack the planar sp²-hybridized carbonyl carbon's enol intermediate from either face with equal probability. libretexts.orglibretexts.org

The SN2 reaction mechanism itself is stereospecific, proceeding with an inversion of configuration at the reacting center. pearson.com However, since the substrate is achiral, this inversion is not observable. Research into chiral induction for this class of compounds would involve the use of chiral nucleophiles, chiral auxiliaries, or asymmetric catalysis to favor the formation of one enantiomer over the other. While the principles of asymmetric synthesis are well-developed, specific studies focusing on chiral induction for this compound are not widely reported in the surveyed literature.

Elimination Reactions Leading to α,β-Unsaturated Carbonyl Compounds

In addition to substitution, α-bromo ketones readily undergo elimination reactions in the presence of a base to form α,β-unsaturated ketones. pressbooks.publibretexts.org This dehydrobromination reaction is a valuable method for introducing a carbon-carbon double bond into a molecule, in conjugation with the carbonyl group. libretexts.org This transformation is synthetically useful as the resulting enone system is a versatile intermediate for various other reactions, including Michael additions and Diels-Alder reactions.

The dehydrobromination of this compound is typically achieved by treatment with a base. The reaction generally proceeds through a concerted, one-step E2 (bimolecular elimination) pathway. libretexts.orgksu.edu.sa In this mechanism, the base abstracts a proton from the carbon α to the carbonyl group, and simultaneously, the C-Br bond cleaves, and the C=C double bond forms.

The kinetics of the E2 reaction are second-order, with the rate being dependent on the concentrations of both the α-bromo ketone and the base (Rate = k[Substrate][Base]). ksu.edu.sa The choice of base can influence the reaction's efficiency. Sterically hindered, non-nucleophilic bases like pyridine (B92270) are often used to favor elimination over the competing SN2 substitution reaction. pressbooks.publibretexts.org Stronger bases such as potassium tert-butoxide or sodium ethoxide also effectively promote elimination. libretexts.org

For this compound, elimination of HBr would lead to the formation of 1-(4-fluoro-2-methylphenyl)prop-2-en-1-one. The regioselectivity of the elimination is governed by the formation of the conjugated system, which is thermodynamically favorable.

| Base | Solvent | Typical Conditions | Mechanism |

|---|---|---|---|

| Pyridine | N/A (can be used as solvent) | Heating | E2 |

| Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | Room Temperature or Heating | E2 |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol (t-BuOH) | Room Temperature | E2 |

| Potassium Hydroxide (B78521) (KOH) | Ethanol (EtOH) | Heating | E2 |

Formation of Styryl Ketones and Related Derivatives

The synthesis of styryl ketones and their derivatives from this compound represents a key transformation, leveraging the reactivity of the α-bromo position. These reactions typically proceed through dehydrobromination or by olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, after conversion of the ketone to a suitable intermediate.

One common pathway to styryl ketones involves the reaction of the α-bromo ketone with a base to induce elimination of hydrogen bromide, although this can be complicated by competing substitution reactions. A more controlled and widely applicable method is the reaction with an aldehyde in the presence of a suitable reagent system. For instance, the reaction with an aromatic aldehyde, such as benzaldehyde, in the presence of a phosphine (B1218219) reagent can yield the corresponding chalcone (B49325) derivative. The electronic nature of the aldehyde's substituents can influence the reaction rate and yield, with electron-withdrawing groups on the aldehyde generally favoring the reaction.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |

| This compound | Benzaldehyde | Triphenylphosphine | 1-(4-fluoro-2-methylphenyl)-3-phenylprop-2-en-1-one | 75 |

| This compound | 4-Nitrobenzaldehyde | Triethyl phosphite | 1-(4-fluoro-2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 82 |

| This compound | 4-Methoxybenzaldehyde | Sodium hydride | 1-(4-fluoro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 68 |

This table presents hypothetical data based on typical yields for similar reactions.

Rearrangement Reactions and Skeletal Transformations

The structural framework of this compound is susceptible to various rearrangement reactions, leading to the formation of new carbocyclic and heterocyclic systems. These transformations are often initiated by nucleophilic or electrophilic attack and proceed through intricate mechanistic pathways.

The Favorskii rearrangement is a characteristic reaction of α-halo ketones upon treatment with a base. In the case of this compound, reaction with a non-nucleophilic base, such as sodium hydride, can lead to the formation of a cyclopropanone (B1606653) intermediate. Subsequent ring-opening of this strained intermediate by a nucleophile, such as a hydroxide or alkoxide, results in the formation of a rearranged carboxylic acid derivative. The regioselectivity of the ring opening is influenced by the stability of the resulting carbanion, which is in turn affected by the electronic properties of the substituted phenyl ring.

For example, treatment with sodium methoxide in methanol (B129727) would be expected to yield a methyl ester of a rearranged phenylacetic acid derivative. The fluorine and methyl substituents on the aromatic ring play a significant role in directing the course of this rearrangement.

| Base | Nucleophile | Product |

| Sodium Hydride | Methanol | Methyl 2-(4-fluoro-2-methylphenyl)propanoate |

| Sodium Ethoxide | Ethanol | Ethyl 2-(4-fluoro-2-methylphenyl)propanoate |

| Potassium Hydroxide | Water | 2-(4-fluoro-2-methylphenyl)propanoic acid |

This table illustrates the expected products from a Favorskii rearrangement under different conditions.

Beyond the Favorskii rearrangement, this compound can undergo other skeletal transformations. For instance, under acidic conditions, a Lewis acid could coordinate to the carbonyl oxygen, promoting a 1,2-aryl shift. This type of rearrangement, while less common for α-bromo ketones, can be facilitated by specific substitution patterns on the aromatic ring that stabilize the resulting cationic intermediate.

Nucleophilic attack at the carbonyl carbon can also initiate rearrangements. For example, reaction with a soft nucleophile might lead to a cascade reaction involving the displacement of the bromide and subsequent intramolecular cyclization, depending on the nature of the nucleophile.

Cross-Coupling Reactions Involving the α-Bromo Functionality

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium catalysts are highly effective in mediating the coupling of the α-bromo ketone with a range of partners.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can lead to the formation of an α-aryl or α-vinyl ketone. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivities.

Sonogashira Coupling: The coupling with a terminal alkyne, typically in the presence of a palladium catalyst and a copper(I) co-catalyst, provides a direct route to α-alkynyl ketones.

Stille Coupling: This reaction involves the use of an organostannane reagent to introduce a variety of organic groups at the α-position.

Heck Reaction: While less common for α-bromo ketones, variants of the Heck reaction could potentially be employed to couple the enolate of the ketone with an alkene.

| Coupling Partner | Catalyst | Product |

| Phenylboronic acid (Suzuki) | Pd(PPh₃)₄ | 2-Phenyl-1-(4-fluoro-2-methylphenyl)ethanone |

| Phenylacetylene (Sonogashira) | PdCl₂(PPh₃)₂/CuI | 1-(4-fluoro-2-methylphenyl)-3-phenylprop-2-yn-1-one |

| Tributyl(vinyl)tin (Stille) | Pd(PPh₃)₄ | 1-(4-fluoro-2-methylphenyl)but-3-en-1-one |

This table outlines potential products from various palladium-catalyzed cross-coupling reactions.

Copper and nickel catalysts offer alternative and sometimes complementary reactivity to palladium in cross-coupling reactions.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, can be effective for the formation of carbon-heteroatom bonds, such as the coupling with amines or phenols to form α-amino or α-aryloxy ketones.

Nickel-Catalyzed Coupling: Nickel catalysts can be particularly useful for coupling with organozinc or Grignard reagents, providing a robust method for the formation of new carbon-carbon bonds. These reactions often proceed under milder conditions than their palladium-catalyzed counterparts.

The choice of catalyst, ligand, and reaction conditions is critical in determining the outcome of these cross-coupling reactions, allowing for the synthesis of a diverse array of derivatives from this compound.

Regioselectivity and Ligand Effects in Cross-Coupling Research

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is generally high, with the coupling occurring exclusively at the carbon bearing the bromine atom. However, the efficiency and outcome of these reactions are significantly influenced by the choice of ligands coordinated to the palladium catalyst.

The steric and electronic properties of phosphine ligands, for instance, can dramatically affect the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. Electron-rich and sterically bulky ligands are often employed to enhance the catalytic activity and stability of the palladium complex.

Table 1: Illustrative Ligand Effects on the Suzuki-Miyaura Coupling of this compound

| Entry | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 65 |

| 2 | P(t-Bu)₃ | K₃PO₄ | Dioxane | 85 |

| 3 | XPhos | Cs₂CO₃ | THF | 92 |

Reductive Transformations and Hydrogenation Studies

The reduction of this compound can proceed via two main pathways: reduction of the carbonyl group or reductive debromination. The choice of reducing agent and reaction conditions determines the chemoselectivity of the transformation.

The carbonyl group of this compound can be selectively reduced to a secondary alcohol using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This reaction is typically performed in alcoholic solvents like methanol or ethanol at low temperatures to minimize side reactions, such as reductive debromination. The resulting 2-bromo-1-(4-fluoro-2-methylphenyl)ethanol is a versatile intermediate that can undergo further transformations, including cyclization reactions to form epoxides or substitution of the bromine atom.

Reductive debromination of this compound leads to the formation of 1-(4-fluoro-2-methylphenyl)ethanone. This transformation can be achieved using various methods, including catalytic hydrogenation over a palladium catalyst or treatment with reducing agents like zinc dust in acetic acid. The choice of method depends on the desired functional group tolerance and reaction conditions.

Table 2: Comparison of Reductive Debromination Methods

| Method | Reagents | Solvent | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | 1-(4-fluoro-2-methylphenyl)ethanone |

| Dissolving Metal | Zn, CH₃COOH | Acetic Acid | 1-(4-fluoro-2-methylphenyl)ethanone |

Note: This table provides a general overview of common reductive debromination strategies for alpha-bromo ketones. Specific yields and reaction conditions for this compound may vary.

Oxidative Reactions and Functional Group Transformations

Oxidative transformations of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. These reactions can target either the ketone functionality or the carbon-bromine bond.

The Baeyer-Villiger oxidation is a classic method for converting ketones into esters. In the case of this compound, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding ester, 4-fluoro-2-methylphenyl 2-bromoacetate. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the aryl group has a higher migratory aptitude than the bromomethyl group.

Other oxidative pathways for this compound are less common but can be envisioned under specific conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) under harsh conditions could potentially lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of 4-fluoro-2-methylbenzoic acid. However, such reactions are often low-yielding and accompanied by the formation of multiple byproducts.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-(4-fluoro-2-methylphenyl)ethanone |

| 2-bromo-1-(4-fluoro-2-methylphenyl)ethanol |

| 4-fluoro-2-methylphenyl 2-bromoacetate |

| 4-fluoro-2-methylbenzoic acid |

| Triphenylphosphine (PPh₃) |

| Tri-tert-butylphosphine (P(t-Bu)₃) |

| XPhos |

| SPhos |

| Sodium borohydride (NaBH₄) |

| Lithium aluminum hydride (LiAlH₄) |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

Advanced Spectroscopic and Analytical Research Methodologies for 2 Bromo 1 4 Fluoro 2 Methylphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Assignmentrsc.orgcopernicus.orgacs.orgnih.gov

NMR spectroscopy stands as a cornerstone technique for the structural and dynamic investigation of 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone. Its utility extends from basic structural confirmation to the intricate study of molecular conformation and reaction kinetics.

Advanced 1H, 13C, 19F NMR Techniques for Structural Confirmation and Conformational Analysiscopernicus.orgacs.org

One-dimensional NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, provides the fundamental data for structural verification. For this compound, the ¹H NMR spectrum would confirm the presence of the aromatic protons, the methyl group protons, and the methylene (B1212753) protons adjacent to the bromine atom. The ¹³C NMR spectrum would correspondingly show distinct signals for the carbonyl carbon, aromatic carbons, the methyl carbon, and the brominated methylene carbon.

Given the fluorine substituent, ¹⁹F NMR is an exceptionally sensitive and valuable tool. It provides information not only on the presence of the fluorine atom but also on its electronic environment through chemical shift values and coupling constants to neighboring ¹H and ¹³C nuclei.

Advanced NMR studies on analogous 2'-fluoroacetophenone (B1202908) derivatives have revealed the significance of through-space spin-spin couplings for conformational analysis. acs.org Specifically, the observation of a five-bond coupling between the fluorine atom and the α-protons (⁵JHF) and a four-bond coupling to the α-carbon (⁴JCF) provides definitive evidence for the preferred conformation of the molecule. acs.org Significant magnitudes for these couplings indicate that the fluorine atom and the α-protons/carbon are constrained at a distance smaller than the sum of their van der Waals radii, which strongly supports a preference for the s-trans conformation where the carbonyl group is oriented away from the fluorine-bearing methyl-substituted phenyl ring. acs.org

Table 1: Predicted NMR Data for this compound This interactive table provides hypothetical chemical shifts (δ) and coupling constants (J) based on analogous structures. Values are illustrative for educational purposes.

Click to view predicted data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H NMR | ~7.8 - 7.9 | dd | J ≈ 8.8, 6.0 | Aromatic H (ortho to C=O) |

| ~7.0 - 7.2 | m | - | Other Aromatic H's | |

| ~4.4 | s | ⁵JHF ≈ 3-4 Hz | -CH₂Br | |

| ~2.4 | s | - | Ar-CH₃ | |

| ¹³C NMR | ~190 | d | ⁴JCF ≈ 4-6 Hz | C=O |

| ~163 | d | ¹JCF ≈ 250 Hz | C-F | |

| ~120 - 140 | m | - | Other Aromatic C's | |

| ~35 | s | - | -CH₂Br | |

| ~21 | s | - | Ar-CH₃ | |

| ¹⁹F NMR | ~ -110 to -115 | m | - | Ar-F |

2D NMR (COSY, HSQC, HMBC, NOESY) for Complex Structural Researchcopernicus.org

For more complex derivatives of this compound, two-dimensional (2D) NMR experiments are indispensable for unambiguous structural assignment. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For a derivative, it would be used to map the connectivity between protons on the aromatic ring and to confirm scalar couplings within alkyl side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.com This is the primary method for assigning carbon signals based on their known proton assignments. For the parent compound, it would definitively link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton. For instance, an HMBC correlation would be expected from the methylene (-CH₂Br) protons to the carbonyl carbon and to the adjacent aromatic carbon, confirming the attachment of the bromoethanone moiety to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and, like through-space J-coupling, for conformational analysis. A NOESY correlation between the methyl protons and a specific aromatic proton could help confirm the orientation of substituents on the ring.

Table 2: Summary of Expected 2D NMR Correlations for this compound This interactive table outlines the key correlations expected in various 2D NMR spectra for structural elucidation.

Click to view expected correlations

| 2D NMR Experiment | Correlated Nuclei | Purpose and Expected Key Correlations |

| COSY | ¹H ↔ ¹H | Identifies J-coupled protons. Expect correlations between adjacent aromatic protons. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns carbon signals. Expect cross-peaks for: Ar-C -H , C H₃, and C H₂Br. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Assembles the molecular framework. Expect cross-peaks from -CH ₂Br protons to the C =O carbon and the ipso-aromatic carbon. Expect correlations from Ar-CH ₃ protons to adjacent aromatic carbons. |

| NOESY | ¹H ↔ ¹H (spatial) | Determines spatial proximity. A potential cross-peak between the Ar-CH ₃ protons and the ortho-aromatic proton would provide conformational information. |

Dynamic NMR Studies for Reaction Kinetics and Equilibriarsc.org

Dynamic NMR (DNMR) refers to a collection of techniques used to study chemical processes that occur on a timescale comparable to that of the NMR experiment. These methods can be employed to investigate reaction kinetics, such as a nucleophilic substitution reaction at the α-carbon of this compound.

By monitoring the reaction directly in the NMR tube, one can track the decrease in the intensity of reactant signals (e.g., the -CH₂Br protons at ~4.4 ppm) and the simultaneous increase in the intensity of product signals over time. researchgate.net This allows for the determination of reaction rates and rate constants without the need for quenching or sample workup. nih.gov Furthermore, techniques like line-shape analysis can provide information on faster dynamic processes, such as restricted bond rotation or conformational exchange, helping to elucidate reaction mechanisms and transition states.

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesrsc.orgcopernicus.orgacs.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. It is particularly effective for identifying functional groups and studying intermolecular interactions.

Characterization of Functional Groups and Hydrogen Bonding Interactionsrsc.orgcopernicus.org

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. For aromatic ketones, this peak typically appears in the range of 1685-1690 cm⁻¹. pressbooks.publibretexts.org Its precise position can be influenced by the electronic effects of the ring substituents. The spectrum would also feature absorptions corresponding to aromatic C=C stretching in the 1400-1650 cm⁻¹ region, C-H stretching of the aromatic and methyl groups above 3000 cm⁻¹, and vibrations associated with the C-F and C-Br bonds at lower wavenumbers. copbela.orgpressbooks.pub

Raman spectroscopy provides complementary data. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds like the aromatic C=C bonds often give stronger signals than in the IR spectrum. Halogen bonds (C-Br···π or C-F···H) can also be investigated using these techniques, as the formation of such intermolecular complexes can lead to subtle but measurable shifts in the vibrational frequencies of the involved groups. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound This interactive table lists the expected absorption regions for key functional groups in IR and Raman spectra.

Click to view vibrational data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Carbonyl (C=O) | Stretch | 1685 - 1700 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Methyl/Methylene C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1400 - 1650 | Medium-Strong |

| Carbon-Fluorine (C-F) | Stretch | 1200 - 1350 | Strong |

| Carbon-Bromine (C-Br) | Stretch | 500 - 650 | Medium-Strong |

In Situ Spectroscopic Monitoring of Reaction Progressnih.gov

Modern process analytical technology often employs in situ spectroscopic probes to monitor reactions in real-time. spectroscopyonline.commt.com Fiber-optic probes for both IR and Raman spectroscopy can be inserted directly into a reaction vessel, allowing for continuous data collection without disturbing the reaction mixture.

For a reaction involving this compound, such as its conversion to an ester via nucleophilic substitution, an in situ IR probe could track the reaction progress by monitoring the carbonyl region. One would observe the decrease of the starting material's ketone C=O peak (around 1690 cm⁻¹) and the concurrent appearance and growth of the product's ester C=O peak at a higher frequency (typically 1735-1750 cm⁻¹). Plotting the intensity or area of these peaks against time provides a kinetic profile of the reaction, enabling the determination of endpoints and the identification of any potential intermediates that may have their own characteristic absorptions. bohrium.comlookchem.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. The presence of bromine, with its two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio, provides a distinctive isotopic signature that facilitates the identification of bromine-containing fragments in the mass spectrum. libretexts.org

Under Electron Ionization (EI), the molecule is expected to undergo fragmentation through several predictable pathways common to α-haloketones and substituted acetophenones. slideshare.netnih.gov The primary fragmentation events involve the cleavage of the C-C and C-Br bonds alpha to the carbonyl group.

Key expected fragmentation pathways include:

α-Cleavage: Loss of a bromine radical (•Br) from the molecular ion [M]•+ to form the [M-Br]+ fragment. This is often a favorable pathway due to the stability of the resulting acylium ion.

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the bromomethyl group (CH2Br) results in the formation of the 4-fluoro-2-methylbenzoyl cation. This is typically a very stable and abundant ion in the spectrum of acetophenone (B1666503) derivatives.

Loss of Bromomethyl Radical: The molecular ion can lose a bromomethyl radical (•CH2Br) to yield the 4-fluoro-2-methylphenyl cation.

Isotopic Peaks: Due to the natural abundance of 79Br and 81Br, all bromine-containing fragments will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. libretexts.org

Electrospray Ionization (ESI), being a softer ionization technique, would primarily generate the protonated molecule, [M+H]+. Subsequent fragmentation induced by collision (Collision-Induced Dissociation, CID) would likely follow similar pathways, involving the loss of HBr or the cleavage of the acyl-bromomethyl bond. chemicalbook.com

Predicted EI-MS Fragmentation of this compound

| Fragment Structure | Description | Predicted m/z (for 79Br/81Br) |

| [C9H8BrFO]•+ | Molecular Ion | 230 / 232 |

| [C9H8FO]+ | Loss of •Br | 151 |

| [C8H6FO]+ | 4-fluoro-2-methylbenzoyl cation | 137 |

| [C7H6F]+ | Loss of CO from [C8H6FO]+ | 109 |

| [CH2Br]+ | Bromomethyl cation | 93 / 95 |

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio with high precision (typically to four or more decimal places), HRMS can distinguish the compound's molecular formula from other potential formulas that have the same nominal mass.

For the molecular formula C9H8BrFO, the theoretical exact masses of the most abundant isotopic peaks are calculated as follows:

[M]•+ (containing 79Br): 229.9742 u

[M+2]•+ (containing 81Br): 231.9722 u

An experimental HRMS measurement matching these values within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the assigned molecular formula, C9H8BrFO.

Tandem Mass Spectrometry (MS/MS) offers a more profound level of structural detail by isolating a specific parent ion and subjecting it to further fragmentation to produce daughter ions. nih.gov This technique is instrumental in confirming the connectivity of atoms within the molecule.

For this compound, an MS/MS experiment could proceed as follows:

Parent Ion Selection: In the first mass analyzer, the 4-fluoro-2-methylbenzoyl cation (m/z 137), a major fragment from the initial ionization, is selected.

Collision-Induced Dissociation (CID): The isolated m/z 137 ion is passed into a collision cell, where it collides with an inert gas (e.g., argon), causing it to fragment further.

Daughter Ion Analysis: The resulting daughter ions are analyzed in the second mass analyzer. A prominent daughter ion is expected at m/z 109, corresponding to the loss of a neutral carbon monoxide (CO) molecule (28 u).

This observation (137 → 109 + CO) would serve as definitive proof of the 4-fluoro-2-methylbenzoyl substructure, confirming the identity of the aromatic portion of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing detailed information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. researchgate.net While a specific crystal structure for this compound is not publicly documented, its expected structural features can be inferred from published crystal structures of analogous compounds like 2-Bromo-1-phenylethanone and substituted 2-bromoacetophenones. researchgate.netresearchgate.net

Single-crystal X-ray diffraction analysis would reveal the precise molecular geometry. It is anticipated that the 4-fluoro-2-methylphenyl ring would be essentially planar. The acetyl group (-C(O)CH2Br) is expected to be nearly coplanar with the aromatic ring to maximize electronic conjugation, although some torsion is possible to alleviate steric strain.

Representative Crystallographic Data for an Analogous Compound: 2-Bromo-1-(4-methoxyphenyl)ethanone

| Parameter | Value |

| Chemical Formula | C9H9BrO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.7360 (15) |

| b (Å) | 12.441 (3) |

| c (Å) | 10.048 (2) |

| β (°) | 111.42 (3) |

| Volume (ų) | 900.3 (4) |

| Z (molecules/cell) | 4 |

The supramolecular assembly of this compound in the solid state is governed by various non-covalent intermolecular interactions. Analysis of the crystal structure would focus on identifying these interactions, which are critical for crystal engineering and understanding the material's physical properties.

The key functional groups in the molecule suggest the following interactions are likely to be significant:

C—H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is expected to form weak hydrogen bonds with aromatic or methyl C-H donors from neighboring molecules, often leading to the formation of chains or sheets. researchgate.net

Halogen Bonding: The bromine atom, possessing a region of positive electrostatic potential known as a σ-hole, could potentially act as a halogen bond donor, interacting with the carbonyl oxygen or fluorine atom of an adjacent molecule (C—Br···O or C—Br···F).

π-π Stacking: Offset face-to-face or edge-to-face interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.

The interplay of these weak interactions would define the unique three-dimensional architecture of the crystal.

Chromatographic Techniques in Research Scale Purification and Analysis

The meticulous purification and detailed analysis of this compound and its derivatives are fundamental to successful synthesis and characterization in a research setting. Chromatographic techniques are essential for these processes, providing robust methods for both the analytical determination of purity and the preparative isolation of these compounds. Among the various chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary analytical tools, while preparative chromatography is crucial for obtaining pure compounds in larger quantities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for evaluating the purity of this compound. This method is particularly well-suited for non-volatile and thermally sensitive compounds. The high resolution of HPLC allows for the effective separation of the target compound from impurities, unreacted starting materials, and byproducts.

A common approach for purity analysis involves reversed-phase HPLC, often utilizing a C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, and the separation can be optimized using either an isocratic or gradient elution. sielc.com An ultraviolet (UV) detector is commonly used for detection, set to a wavelength at which the analyte has strong absorbance. The retention time of the peak corresponding to this compound allows for its identification, and the area of the peak is used to quantify its purity. This liquid chromatography method is scalable and can be adapted for the isolation of impurities through preparative separation. sielc.comsielc.com

For derivatives of this compound that are chiral, separating the enantiomers is often a critical step. Chiral HPLC, which employs a chiral stationary phase (CSP), is the preferred method for this purpose. The differential interactions between the enantiomers and the CSP result in different retention times, enabling their separation and quantification.

Table 1: Representative HPLC Method Parameters for Purity Analysis

This interactive table provides a typical starting point for method development, which may require further optimization.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, this method is invaluable for identifying and quantifying volatile impurities, such as residual solvents from the synthesis or volatile degradation products. researchgate.net

In a GC-MS analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation of components is based on their boiling points and their interactions with the stationary phase. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a unique chemical fingerprint, allowing for the identification of the compound by comparison with established spectral libraries. researchgate.net

Table 2: Potential Volatile Impurities in the Synthesis of this compound Detectable by GC-MS

This interactive table lists common volatile compounds that may be present as impurities.

| Compound | Potential Origin |

|---|---|

| Dichloromethane | Reaction or extraction solvent |

| Toluene | Starting material or reaction solvent |

| Diethyl ether | Extraction solvent |

Preparative Chromatography for Compound Isolation

When larger quantities of pure this compound or its derivatives are needed for further research, such as for structural elucidation or biological assays, preparative chromatography is the method of choice. This technique is based on the same principles as analytical chromatography but is scaled up to handle larger sample loads.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is frequently used for the isolation of non-volatile compounds. The separation conditions are typically developed on an analytical scale and then transferred to a preparative system with a larger column and higher flow rates. Fractions are collected as they elute, and those containing the purified compound are combined, followed by solvent removal.

For routine purifications, flash column chromatography is a widely used and efficient technique. This method uses pressure to move the solvent through the stationary phase (commonly silica (B1680970) gel), which speeds up the separation process. The selection of an appropriate solvent system is crucial for effective separation and is often guided by preliminary analysis using thin-layer chromatography (TLC). The purification of α-bromoketones can be complicated by the presence of dibrominated products, which may require careful chromatographic separation to remove. mdpi.com

Table 3: Comparison of Preparative Chromatography Techniques

This interactive table compares the key features of Preparative HPLC and Flash Column Chromatography.

| Feature | Preparative HPLC | Flash Column Chromatography |

|---|---|---|

| Stationary Phase | Smaller particle size (e.g., 5-10 µm) | Larger particle size (e.g., 40-63 µm) |

| Pressure | High | Low to moderate |

| Resolution | High | Moderate |

| Sample Load | Milligrams to grams | Milligrams to several grams |

| Instrumentation | More complex and expensive | Simpler and more affordable |

| Solvent Consumption | Generally lower per gram of product | Generally higher per gram of product |

Theoretical and Computational Chemistry Studies of 2 Bromo 1 4 Fluoro 2 Methylphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone. These methods provide a detailed picture of electron distribution, orbital energies, and reactivity indices, which are crucial for predicting how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict its optimized geometry, total energy, and various thermodynamic properties. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.95 Å |

| C-F Bond Length | ~1.35 Å |

Note: These are typical values based on DFT studies of similarly substituted acetophenones and may vary depending on the specific computational level of theory.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, with some contribution from the bromine and oxygen atoms, reflecting its electron-donating propensity. The LUMO, conversely, is likely centered on the carbonyl group and the C-Br bond, indicating the sites susceptible to nucleophilic attack. The electron-withdrawing fluorine atom tends to lower the energies of both the HOMO and LUMO. rsc.org The ortho-methyl group can raise the HOMO energy due to its electron-donating nature. The interplay of these substituents determines the final HOMO-LUMO gap. DFT calculations are commonly used to visualize these frontier orbitals and compute their energy levels.

Table 2: Predicted Frontier Orbital Energies and Related Properties for this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

Note: These values are estimations based on computational studies of related bromo- and fluoro-substituted acetophenones.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the acetyl group relative to the phenyl ring in this compound gives rise to different conformations. Understanding the energetics of these conformations is crucial for predicting the molecule's behavior.

The rotation around the single bond connecting the phenyl ring and the carbonyl group is associated with a rotational energy barrier. This barrier is influenced by the steric hindrance and electronic interactions between the substituents. The ortho-methyl group in this compound imposes a significant steric clash with the carbonyl oxygen and the bromoacetyl group, leading to a higher rotational barrier compared to an unsubstituted acetophenone (B1666503). This steric hindrance forces the acetyl group out of the plane of the benzene (B151609) ring, which can affect the conjugation between the carbonyl group and the aromatic system. colab.ws Computational methods can map the potential energy surface as a function of the dihedral angle of rotation, allowing for the determination of the energy minima (stable conformers) and transition states (rotational barriers).

The substituents on the phenyl ring play a critical role in determining the preferred molecular conformation. The ortho-methyl group is the most influential in this regard due to its proximity to the acetyl group. Studies on ortho-substituted acetophenones have shown that the steric repulsion between the ortho-substituent and the acetyl group is a dominant factor in defining the molecular geometry. colab.ws

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Detailed theoretical and computational studies specifically focused on this compound, including the prediction of its spectroscopic parameters and validation with experimental data, are not extensively available in the public domain. However, the methodologies for such predictions are well-established in computational chemistry. These approaches are routinely applied to similar substituted acetophenone derivatives to understand their structural and electronic properties.

Computational NMR Chemical Shift Prediction and Anisotropy Studies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for organic molecules like this compound can be achieved with a high degree of accuracy using quantum mechanical calculations, primarily Density Functional Theory (DFT). The typical workflow involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is done by performing a geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ).

NMR Shielding Tensor Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated for each nucleus (¹H, ¹³C, ¹⁹F). The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations as it tends to provide reliable results that are independent of the choice of the origin of the magnetic field.

Chemical Shift Calculation: The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. The chemical shift is calculated using the formula: δ_sample = σ_ref - σ_sample. For more accurate predictions, a linear regression analysis comparing a set of experimental and calculated shifts for related compounds is often performed.

For this compound, one would expect the following trends in the ¹³C NMR spectrum based on general principles and studies of similar compounds:

The carbonyl carbon (C=O) would exhibit the most downfield chemical shift.

The carbon atoms on the phenyl ring would have their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The fluorine atom would cause a significant downfield shift for the carbon it is attached to (C4) and also influence the other carbons in the ring through resonance and inductive effects. The methyl group at the C2 position would cause an upfield shift for the C2 carbon and influence the ortho and para positions.

The brominated methylene (B1212753) carbon (-CH₂Br) would appear at a characteristic downfield position due to the deshielding effect of the bromine atom.

Nuclear shielding anisotropy studies, which examine the directionality of the magnetic shielding, could also be performed. These studies provide deeper insights into the electronic environment around each nucleus but are computationally more demanding.

A hypothetical data table for predicted versus experimental chemical shifts would be structured as follows:

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C=O | Data not available | Data not available |

| CH₂ | Data not available | Data not available |

| CH₃ | Data not available | Data not available |

| F | Data not available | Data not available |

Without specific computational studies on this molecule, this table remains illustrative.

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, which provide valuable information for the interpretation of experimental Infrared (IR) and Raman spectra. The computational process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

Scaling Factors: The calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)).

Spectral Simulation: The scaled frequencies and their intensities are then used to generate simulated IR and Raman spectra, which can be directly compared with experimental spectra for peak assignment.

For this compound, key vibrational modes would include:

A strong C=O stretching vibration in the IR spectrum, typically in the range of 1680-1700 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methyl and methylene groups.

C=C stretching vibrations of the aromatic ring.

A C-F stretching vibration.

A C-Br stretching vibration, which would appear at a lower frequency.

A representative data table comparing calculated and experimental vibrational frequencies would look like this:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν₁ | Data not available | Data not available | Data not available | C=O stretch |

| ν₂ | Data not available | Data not available | Data not available | Aromatic C-H stretch |

| ν₃ | Data not available | Data not available | Data not available | CH₃ stretch |

| ν₄ | Data not available | Data not available | Data not available | CH₂ stretch |

| ν₅ | Data not available | Data not available | Data not available | Aromatic C=C stretch |

| ν₆ | Data not available | Data not available | Data not available | C-F stretch |

| ν₇ | Data not available | Data not available | Data not available | C-Br stretch |

Specific values are not provided due to the lack of dedicated computational studies for this compound.

Reaction Mechanism Elucidation through Transition State Theory

Computational studies on the reaction mechanisms of α-bromoacetophenones with various nucleophiles are common in the literature. These studies often employ transition state theory to understand the reactivity and selectivity of these compounds. While no specific studies on this compound were found, the general principles would apply.

Identification of Transition States for Key Reactions

For a key reaction such as nucleophilic substitution at the α-carbon, computational methods are used to locate the transition state (TS) structure on the potential energy surface. This involves searching for a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For the reaction of this compound with a nucleophile (Nu⁻), the transition state would involve the partial formation of the C-Nu bond and the partial breaking of the C-Br bond.

Activation Energy Barriers and Reaction Rate Prediction

Once the energies of the reactants, transition state, and products are calculated, the activation energy barrier (ΔE‡) can be determined as the energy difference between the transition state and the reactants. According to transition state theory, the reaction rate is exponentially dependent on the activation energy. A lower activation energy barrier corresponds to a faster reaction. For this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring would likely influence the stability of the transition state and thus the activation energy of nucleophilic substitution reactions.

A hypothetical data table for a reaction might appear as:

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | Data not available |

| Products | Data not available |

This table illustrates the concept, but lacks specific data for the compound .

Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

Solvent effects play a crucial role in the reaction mechanisms of α-bromoacetophenones. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good qualitative and often quantitative insights into how the solvent stabilizes charged species like transition states and ions.